Mulberroside C
Overview
Description
Mulberroside C is one of the main bioactive constituents in mulberry (Morus alba L.) . It is a HCV replicon inhibitor with antiviral activity .
Synthesis Analysis
Mulberroside C is found in Morus Alba Linn, a popular medicinal plant . It has been examined for its effect on the regulation of phosphoproteins, platelet-activating factors, and binding molecules .Molecular Structure Analysis
Mulberroside C has a molecular formula of C24H26O9 . Its average mass is 458.458 Da and its monoisotopic mass is 458.157684 Da .Chemical Reactions Analysis
Mulberroside C has been studied for its effect on the regulation of phosphoproteins, platelet-activating factors, and binding molecules . It has been found to inhibit agonist-induced human platelet aggregation in a dose-dependent manner .Physical And Chemical Properties Analysis
Mulberroside C has a boiling point of 735.5±60.0 °C and a density of 1.470±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Neuroprotective Effects
Mulberroside A, a derivative of Mulberroside C, exhibits potential neuroprotective properties. In a study by (Wang et al., 2014), it was shown to protect rat cortical neurons against ischemic impairment. This suggests potential applications in treating brain ischemic injuries.
Uricosuric and Nephroprotective Effects
Mulberroside A also demonstrates uricosuric and nephroprotective effects. According to (Wang et al., 2011), it can effectively treat hyperuricemia and gout by influencing renal urate excretion and protecting against renal dysfunction.
Enhancement Through UV Irradiation
The production of Mulberroside A can be enhanced using UV irradiation, as shown in a study by (Pongkitwitoon et al., 2020). This method significantly increases the content of Mulberroside A in cell suspension cultures of Morus alba L.
Drug Interaction and P-gp Regulation
Mulberroside A influences the expression and function of P-glycoprotein (P-gp), which is crucial in drug-drug and herb-drug interactions. (Li et al., 2014) found that Mulberroside A can down-regulate P-gp expression and function, suggesting its importance in predicting herb-drug interactions.
Metabolism in Rats
Research by (Zhaxi et al., 2010) identified the major metabolites of Mulberroside A in rats, which provides insight into its biotransformation and potential therapeutic applications.
Antiplatelet Activity
Mulberroside C specifically has been found to have antiplatelet activity. (Kwon et al., 2021) demonstrated its effectiveness in inhibiting human platelet aggregation, suggesting potential applications in preventing thrombosis-mediated cardiovascular diseases.
Metabolism Characterization
The metabolism of Mulberroside A has been studied by (Zhang et al., 2022), providing a comprehensive analysis of its metabolic characteristics and mechanism of action. This research is crucial for understanding its therapeutic potential.
Interaction with PXR
Mulberroside A's interaction with the pregnane X receptor (PXR) was studied by (Li et al., 2017). It was found to suppress PXR-mediated transactivation and P-gp expression, highlighting its role in potential herb-drug interactions.
Antiviral Activity
A study by (Cao et al., 2021) found that Mulberroside C exhibits antiviral activity against Enterovirus A71, demonstrating its potential as a therapeutic agent for viral infections.
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20?,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVJCFZJKPEJRL-BOWLQXBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908083 | |
Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mulberroside C | |
CAS RN |
102841-43-0 | |
Record name | Mulberroside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl)-5-hydroxyphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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